molecular formula C18H20N2O3 B267085 N-isopropyl-3-[(phenoxyacetyl)amino]benzamide

N-isopropyl-3-[(phenoxyacetyl)amino]benzamide

Cat. No. B267085
M. Wt: 312.4 g/mol
InChI Key: NBJOHJTWDOSQMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-3-[(phenoxyacetyl)amino]benzamide, commonly known as GW 501516, is a synthetic drug that was initially developed as a treatment for metabolic and cardiovascular diseases. It belongs to the class of compounds called PPAR agonists, which activate the peroxisome proliferator-activated receptor (PPAR) in the body. The drug has gained popularity in recent years due to its potential as a performance-enhancing drug in athletics and bodybuilding.

Mechanism of Action

N-isopropyl-3-[(phenoxyacetyl)amino]benzamide works by activating the peroxisome proliferator-activated receptor (N-isopropyl-3-[(phenoxyacetyl)amino]benzamide) in the body. N-isopropyl-3-[(phenoxyacetyl)amino]benzamides are nuclear receptors that regulate gene expression and play a critical role in lipid and glucose metabolism. When activated, N-isopropyl-3-[(phenoxyacetyl)amino]benzamides increase the expression of genes involved in fatty acid oxidation and glucose uptake, leading to improved insulin sensitivity and reduced inflammation.
Biochemical and Physiological Effects:
N-isopropyl-3-[(phenoxyacetyl)amino]benzamide has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to improve insulin sensitivity, reduce inflammation, and lower triglyceride levels in the liver. In addition, the drug has also been shown to increase endurance and improve cardiovascular function in animal models.

Advantages and Limitations for Lab Experiments

N-isopropyl-3-[(phenoxyacetyl)amino]benzamide has several advantages for lab experiments. It is stable and easy to handle, and its effects can be easily measured using a range of biochemical and physiological assays. However, the drug also has several limitations. It is expensive and difficult to synthesize, and its effects in humans are still not well understood.

Future Directions

There are several future directions for research on N-isopropyl-3-[(phenoxyacetyl)amino]benzamide. One potential area of investigation is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of research is its potential as a performance-enhancing drug in athletics and bodybuilding. Finally, there is a need for more research on the safety and efficacy of N-isopropyl-3-[(phenoxyacetyl)amino]benzamide in humans.

Synthesis Methods

The synthesis of N-isopropyl-3-[(phenoxyacetyl)amino]benzamide involves the reaction of phenoxyacetic acid with isopropyl chloroformate and 3-aminobenzamide in the presence of a base. The resulting product is then purified through recrystallization to obtain a white crystalline powder.

Scientific Research Applications

N-isopropyl-3-[(phenoxyacetyl)amino]benzamide has been extensively studied for its potential therapeutic applications in the treatment of metabolic and cardiovascular diseases. It has been shown to improve insulin sensitivity, reduce inflammation, and lower triglyceride levels in animal models. In addition, the drug has also been investigated for its potential as a treatment for cancer, neurodegenerative diseases, and liver diseases.

properties

Product Name

N-isopropyl-3-[(phenoxyacetyl)amino]benzamide

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

3-[(2-phenoxyacetyl)amino]-N-propan-2-ylbenzamide

InChI

InChI=1S/C18H20N2O3/c1-13(2)19-18(22)14-7-6-8-15(11-14)20-17(21)12-23-16-9-4-3-5-10-16/h3-11,13H,12H2,1-2H3,(H,19,22)(H,20,21)

InChI Key

NBJOHJTWDOSQMD-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2

Canonical SMILES

CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2

Origin of Product

United States

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